![molecular formula C8H8ClF2N3 B1476526 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine CAS No. 2092241-76-2](/img/structure/B1476526.png)
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine, commonly referred to as 4-Cl-6-F-2-Me-Pyrimidine, is an organic compound with a wide range of applications in the scientific research field. It is used as a building block for the synthesis of various compounds and as a starting material in the synthesis of pharmaceuticals and other organic compounds. The compound has been extensively studied for its properties and applications, and has been found to possess unique characteristics that make it an attractive option for lab experiments.
Scientific Research Applications
Chemical Reactions and Synthesis
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine is involved in various chemical synthesis processes. For instance, Beznik et al. (1969) describe reactions of similar pyrimidine derivatives leading to the formation of hydroxyalkyl pyrimidones, indicating the compound's utility in creating structurally diverse molecules (Beznik, Pashkurov, Raevskii, & Shvetsov, 1969). Additionally, Yengoyan et al. (2020) synthesized various substituted and bicyclic derivatives of 6-methylpyrimidine-4-ol, showing the compound's relevance in developing complex chemical structures (Yengoyan, Azaryan, Pivazyan, Ghazaryan, Tamazyan, & Ayvazyan, 2020).
Biological Properties and Activity
The compound is also notable for its role in exploring biological properties. For example, research by Aayisha et al. (2019) involved a derivative of methylpyrimidine in studying alpha-2-imidazoline receptor agonists, indicating potential medicinal applications (Aayisha, Devi, Janani, Muthu, Raja, & Sevvanthi, 2019). Furthermore, Mohammad et al. (2017) synthesized new derivatives of 6-methyl 2-thiouracil to evaluate their antimicrobial activity, showcasing the compound's utility in drug development (Mohammad, Ahmed, & Mahmoud, 2017).
Anticancer and Antimicrobial Applications
There is significant interest in derivatives of pyrimidines like 4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine for their potential anticancer and antimicrobial properties. For instance, Rahmouni et al. (2016) explored novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, suggesting applications in cancer treatment (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016). Additionally, Rahimizadeh et al. (2011) studied thiazolo[4,5-d]pyrimidines for their antibacterial properties, demonstrating the compound's relevance in developing new antibiotics (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011).
properties
IUPAC Name |
4-chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N3/c1-5-12-6(9)2-7(13-5)14-3-8(10,11)4-14/h2H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLAQFDOOKUIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)N2CC(C2)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(3,3-difluoroazetidin-1-yl)-2-methylpyrimidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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